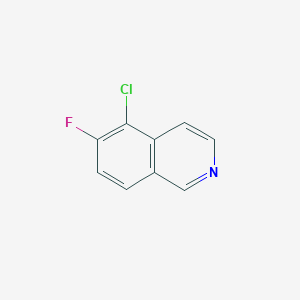

Isoquinoline, 5-chloro-6-fluoro-

Description

"Isoquinoline, 5-chloro-6-fluoro-" is a halogen-substituted isoquinoline derivative characterized by chlorine and fluorine atoms at positions 5 and 6 of the isoquinoline core. Isoquinoline derivatives are renowned for their diverse biological activities, including kinase inhibition and antimicrobial properties. The 5-chloro-6-fluoro substitution pattern is particularly notable for optimizing pharmacokinetic and pharmacodynamic profiles, as evidenced by studies on related compounds .

Properties

IUPAC Name |

5-chloro-6-fluoroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-9-7-3-4-12-5-6(7)1-2-8(9)11/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVIPCWMLZMENX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NC=C2)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901307852 | |

| Record name | 5-Chloro-6-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918490-52-5 | |

| Record name | 5-Chloro-6-fluoroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918490-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-6-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinoline, 5-chloro-6-fluoro- typically involves the introduction of chlorine and fluorine atoms into the isoquinoline ring. One common method is the nucleophilic substitution of halogen atoms. For instance, starting with a chlorinated isoquinoline, fluorination can be achieved using reagents like Selectfluor® under specific conditions . Another approach involves the cyclization of precursors bearing pre-fluorinated benzene rings .

Industrial Production Methods

Industrial production of Isoquinoline, 5-chloro-6-fluoro- may involve large-scale nucleophilic substitution reactions or cyclization processes. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 5-chloro-6-fluoro- undergoes various chemical reactions, including:

Nucleophilic Substitution: Replacement of halogen atoms with other nucleophiles.

Oxidation and Reduction: Modifying the oxidation state of the compound.

Cross-Coupling Reactions: Formation of carbon-carbon bonds using reagents like boron compounds in Suzuki-Miyaura coupling.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like Selectfluor® for fluorination.

Cross-Coupling Reactions: Palladium catalysts and boron reagents for Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various fluorinated isoquinoline derivatives, while cross-coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Chemical Synthesis

Isoquinoline derivatives are widely used as building blocks in organic synthesis. Isoquinoline, 5-chloro-6-fluoro- serves as an essential intermediate in the preparation of more complex molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitution and cross-coupling reactions, allows for the generation of diverse derivatives.

Key Reactions

- Nucleophilic Substitution: This reaction involves replacing halogen atoms with nucleophiles. Common reagents include Selectfluor® for fluorination.

- Cross-Coupling Reactions: Utilizes palladium catalysts and boron reagents to form carbon-carbon bonds, facilitating the synthesis of complex organic molecules.

Biological Activities

Research has shown that Isoquinoline, 5-chloro-6-fluoro- exhibits significant biological activities. Studies are ongoing to explore its potential as an antimicrobial and anticancer agent.

Case Studies

- Antimicrobial Properties: A study highlighted the compound's effectiveness against various bacterial strains, indicating its potential for developing new antibiotics.

- Anticancer Activity: Research demonstrated that it could induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell growth regulation.

Medical Applications

The compound is under investigation for its therapeutic potential in drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for treating diseases associated with Rho-kinase inhibition.

Therapeutic Targets

- Rho-Kinase Inhibitors: Isoquinoline derivatives have been shown to inhibit Rho-kinase activity, which is linked to cardiovascular diseases, cancer progression, and other conditions such as hypertension and diabetes .

Industrial Applications

In addition to its roles in research and medicine, Isoquinoline, 5-chloro-6-fluoro- is utilized in the production of specialty chemicals and materials. Its applications extend to:

- Light Emitting Diodes (LEDs): The compound's electronic properties make it suitable for use in advanced electronic components.

- Specialty Chemicals: It serves as a precursor for synthesizing various industrial chemicals with specific functionalities.

Mechanism of Action

The mechanism of action of Isoquinoline, 5-chloro-6-fluoro- involves its interaction with specific molecular targets and pathwaysThis can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, biochemical, and functional differences between "Isoquinoline, 5-chloro-6-fluoro-" and analogous halogenated heterocycles:

Key Observations:

Substituent Position and Potency: The 5-chloro-6-fluoro configuration in isoquinoline derivatives (e.g., CCT374705, a pyridine analog) demonstrates superior biochemical potency (6 nM in assays) and cellular activity (22 nM) compared to the reversed 6-chloro-5-fluoro isomer, which exhibits poorer permeability and higher efflux . This underscores the critical role of halogen positioning in optimizing drug-like properties.

Metabolic Stability :

- The 5-chloro-6-fluoro substitution pattern correlates with reduced microsomal clearance (12 µL/min/mg in CCT374705), suggesting enhanced metabolic stability compared to other halogenated analogs .

Structural and Electronic Effects: Benzothiadiazole derivatives (e.g., 5-chloro-6-fluoro-2,1,3-benzothiadiazole) incorporate sulfur and nitrogen, which may enhance electron-withdrawing effects and alter solubility compared to isoquinoline-based compounds .

Therapeutic Applications: Fluoroquinolones like ciprofloxacin highlight the importance of 6-fluoro-7-chloro substitutions in antimicrobial activity, whereas isoquinoline derivatives may favor kinase-targeted therapies due to their planar aromatic systems .

Q & A

Q. What are the optimal synthetic routes for 5-chloro-6-fluoro-isoquinoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of 5-chloro-6-fluoro-isoquinoline typically involves halogenation of isoquinoline precursors or multi-step functionalization. Key routes include:

- Nucleophilic aromatic substitution : Reacting 5,6-dihalo-isoquinoline derivatives with fluorinating agents (e.g., KF in polar aprotic solvents) under controlled temperatures (80–120°C) to replace chlorine with fluorine. Reaction time and solvent choice (e.g., DMF vs. DMSO) critically affect regioselectivity .

- Cross-coupling reactions : Suzuki-Miyaura coupling to introduce substituents post-core formation. Pd catalysts (e.g., Pd(PPh₃)₄) and optimized ligand systems improve efficiency .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) are standard. Purity should be confirmed via HPLC (>95%) and ¹⁹F NMR to detect residual solvents or byproducts .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing 5-chloro-6-fluoro-isoquinoline?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals caused by aromatic protons and halogen substituents. ¹⁹F NMR confirms fluorine incorporation (δ ≈ -110 to -120 ppm) .

- Mass spectrometry : High-resolution ESI-MS or EI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in dichloromethane/hexane .

- HPLC : Use C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm for purity assessment .

Q. How can researchers assess the solubility and stability of 5-chloro-6-fluoro-isoquinoline under varying experimental conditions?

- Methodological Answer :

- Solubility : Employ the shake-flask method in buffers (pH 1–10) and organic solvents (DMF, THF, DMSO). Quantify via UV-Vis spectroscopy at λmax ≈ 280 nm .

- Stability : Conduct accelerated degradation studies (40–60°C, 75% humidity) over 14 days. Monitor decomposition by TLC or HPLC. Light-sensitive samples require amber vials .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution reactions in 5-chloro-6-fluoro-isoquinoline?

- Methodological Answer : The electron-withdrawing effects of chlorine and fluorine direct electrophiles to specific positions. Computational studies (DFT, Gaussian09) reveal:

- Fukui indices : Predict reactive sites for nitration or sulfonation. Fluorine’s strong -I effect deactivates adjacent positions, favoring substitution at C-3 or C-8 .

- Solvent effects : Polar solvents stabilize transition states for meta-substitution. Experimental validation via kinetic monitoring (UV-Vis or in-situ IR) is recommended .

Q. How can structure-activity relationship (SAR) studies of 5-chloro-6-fluoro-isoquinoline derivatives inform drug discovery pipelines?

- Methodological Answer :

- Library design : Synthesize analogs with variations at C-1 (e.g., sulfonamides, alkyl chains) and test against biological targets (e.g., kinase inhibitors). Use high-throughput screening (HTS) with IC₅₀ determination .

- Computational modeling : Dock derivatives into protein active sites (AutoDock Vina) to predict binding affinities. Correlate with in vitro results to refine pharmacophores .

Q. What strategies resolve contradictions in reported biological activity data for 5-chloro-6-fluoro-isoquinoline derivatives?

- Methodological Answer :

- Systematic review : Follow PRISMA guidelines to aggregate data from peer-reviewed studies. Assess heterogeneity via I² statistics and subgroup analysis (e.g., cell line variability) .

- Experimental replication : Standardize assays (e.g., MTT for cytotoxicity) across labs. Verify compound identity (NMR, HRMS) and purity (HPLC) to exclude batch-specific artifacts .

Q. How does the electronic nature of 5-chloro-6-fluoro-isoquinoline influence its reactivity in transition-metal-catalyzed cross-couplings?

- Methodological Answer :

- Catalyst screening : Test Pd, Ni, or Cu complexes with varying ligands (e.g., XPhos, BINAP). Chlorine’s electronegativity slows oxidative addition; bulky ligands enhance turnover .

- Kinetic studies : Use in-situ NMR or GC-MS to track reaction progress. Compare activation energies (Arrhenius plots) for halogenated vs. non-halogenated analogs .

Methodological Guidelines

- Literature Review : Use Scopus/PubMed with keywords “5-chloro-6-fluoro-isoquinoline” + “synthesis,” “SAR,” or “spectroscopy.” Filter by document type (articles/reviews) and timeframe (last 10 years) .

- Data Reproducibility : Archive raw spectra, chromatograms, and crystallographic data (CCDC) in supplementary materials .

- Ethical Compliance : Disclose synthetic hazards (e.g., toxic intermediates) and adhere to institutional safety protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.